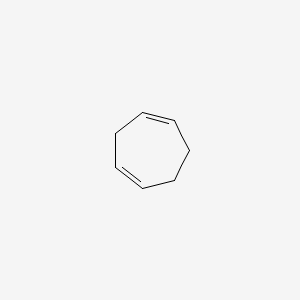

1,4-Cycloheptadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7161-35-5 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

cyclohepta-1,4-diene |

InChI |

InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-2,5,7H,3-4,6H2 |

InChI Key |

HQGYGGZHZWXFSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

1,4-Cycloheptadiene chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Cycloheptadiene. It includes detailed data presented in tabular format, experimental protocols for its synthesis, and a visualization of its synthetic workflow.

Chemical and Physical Properties

This compound is a cyclic hydrocarbon with two double bonds. It is a colorless and flammable liquid.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | cyclohepta-1,4-diene | [2] |

| Molecular Formula | C₇H₁₀ | [2] |

| Molecular Weight | 94.15 g/mol | [2] |

| CAS Number | 7161-35-5 | [2][3] |

| Canonical SMILES | C1CC=CCC=C1 | [2] |

| InChI Key | HQGYGGZHZWXFSI-UHFFFAOYSA-N | [2][3] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Density | 0.84 g/cm³ | [1] |

| Boiling Point | 115-116 °C | Not explicitly cited |

| Melting Point | -150.4 °C (Calculated) | [1] |

| Refractive Index (n_D) | 1.48 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.283 (Calculated) | [4] |

| Water Solubility | -2.35 (Log₁₀ of solubility in mol/L, Calculated) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| C1, C4 | Data requires access to specialized databases |

| C2, C3 | Data requires access to specialized databases |

| C5, C7 | Data requires access to specialized databases |

| C6 | Data requires access to specialized databases |

| Note: Specific chemical shift values for this compound can be found in spectral databases such as SpectraBase.[5] |

Table 4: ¹H NMR Spectral Data

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H4 | ~5.7 | m | - |

| H2, H3 | ~5.6 | m | - |

| H5, H7 | ~2.8 | m | - |

| H6 | ~2.3 | m | - |

| Note: Proton NMR data for substituted 1,4-cycloheptadienes have been reported and can be used as a reference for the unsubstituted compound.[6] The complexity of the spectrum is due to the non-planar structure of the molecule. |

Experimental Protocols

Synthesis of this compound via Azo Compound Decomposition

A general and mild route for the synthesis of 3-substituted 1,4-cycloheptadienes has been described, which can be adapted for the preparation of the parent compound.[6] This method involves the decomposition of a specific azo compound.

Methodology:

-

Preparation of the Azo Precursor: The synthesis starts from a substituted 7-cycloheptatriene, which undergoes a [4+2] cycloaddition with a triazolinedione. The resulting adduct is then catalytically reduced.[6]

-

Hydrolysis and Oxidation: The heterocyclic ring of the reduced adduct is hydrolyzed under basic conditions. The subsequent oxidation of the resulting hydrazo compound with a copper(II) salt yields a copper complex of the corresponding diaza-tricyclo compound.[6]

-

Decomposition to this compound: Decomplexation of the copper complex yields the azo compound, which readily loses nitrogen gas upon gentle heating (around 25 °C) to form this compound.[6]

Purification:

The resulting this compound can be purified by standard techniques for volatile organic liquids, such as fractional distillation under reduced pressure.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from a 7-substituted cycloheptatriene (B165957) precursor.

Caption: Synthetic workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H10 | CID 138950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 7161-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. spectrabase.com [spectrabase.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Synthesis and Discovery of 1,4-Cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cycloheptadiene, a seven-membered carbocycle with two non-conjugated double bonds, represents a valuable scaffold in organic synthesis and is a recurring motif in various natural products. Its unique conformational flexibility and reactivity have made it a target of synthetic interest and a building block for more complex molecular architectures relevant to drug discovery. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, detailing key synthetic methodologies, experimental protocols, and physicochemical properties.

The exploration of seven-membered rings dates back to the late 19th and early 20th centuries with the investigation of compounds like cycloheptatriene. However, the specific synthesis and characterization of this compound came later as synthetic methods became more sophisticated. Early work often involved multi-step sequences, and the development of more direct and efficient routes remains an active area of research. This guide will delve into some of the seminal and contemporary approaches to the synthesis of this important cycloalkadiene.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 94.15 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 0.84 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 122.7 °C | --INVALID-LINK-- |

| Refractive Index (n_D) | 1.48 | --INVALID-LINK-- |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃) | δ 5.65 (m, 4H, olefinic), 2.75 (m, 2H, allylic), 2.25 (m, 4H, allylic) |

| ¹³C NMR (CDCl₃) | δ 130.5 (olefinic), 35.0 (allylic), 28.5 (aliphatic) |

| Infrared (IR) | ~3020 (C-H, sp²), ~2920 (C-H, sp³), ~1650 (C=C) |

| Mass Spectrometry (MS) | m/z 94 (M⁺), 79, 66 |

Synthetic Methodologies and Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound. The following sections detail some of the most significant methods, complete with experimental protocols where available in the literature.

Multi-step Synthesis from 7-Substituted Cycloheptatrienes

One of the classical approaches to synthesizing 3-substituted 1,4-cycloheptadienes involves a multi-step sequence starting from a 7-substituted cycloheptatriene. This method proceeds through a norcaradiene intermediate, which undergoes a cycloaddition, followed by reduction, hydrolysis, oxidation, and finally, thermal decomposition of an azo-compound.

Experimental Protocol:

Step 1: [4+2] Cycloaddition of 7-methoxycycloheptatriene (B8488127) with 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352)

-

To a solution of 7-methoxycycloheptatriene in a suitable solvent such as dichloromethane, an equimolar amount of 4-phenyl-1,2,4-triazoline-3,5-dione is added at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

The solvent is removed under reduced pressure, and the resulting adduct, a 9-substituted 4-phenyl-2,4,6-triazatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodeca-3,5-dione, is purified by recrystallization.

Step 2: Catalytic Reduction of the Adduct

-

The adduct from the previous step is dissolved in a suitable solvent like methanol.

-

A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the reduced product.

Step 3: Basic Hydrolysis of the Uracil (B121893) Ring

-

The reduced adduct is suspended in an aqueous solution of a strong base, such as potassium hydroxide.

-

The mixture is heated at reflux for several hours to effect the hydrolysis of the uracil ring.

-

After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent.

Step 4: Oxidation to the Azo Compound

-

The hydrazo compound obtained from the hydrolysis is dissolved in a suitable solvent and oxidized to the corresponding azo compound. This can be achieved using an oxidizing agent like copper(II) chloride.

Step 5: Thermal Decomposition to this compound

-

The purified azo compound, a substituted 6,7-diazatricyclo[3.2.2.0²,⁴]non-6-ene, is heated in a suitable high-boiling solvent.

-

The decomposition proceeds with the extrusion of nitrogen gas to yield the corresponding 3-substituted this compound.

-

The product is then isolated and purified by distillation or chromatography.

Bamford-Stevens Reaction

The Bamford-Stevens reaction provides a route to alkenes from the corresponding ketones via the decomposition of their tosylhydrazones. This reaction can be adapted for the synthesis of cycloalkenes, including this compound, from an appropriate cycloheptanone (B156872) precursor. The reaction proceeds through a diazo intermediate, which can then eliminate nitrogen to form a carbene or a carbocation, leading to the desired alkene.[1][2][3][4][5][6]

Experimental Protocol (General Procedure):

Step 1: Formation of Cycloheptanone Tosylhydrazone

-

To a solution of cycloheptanone in a suitable solvent like ethanol, an equimolar amount of p-toluenesulfonylhydrazide is added.

-

A catalytic amount of acid (e.g., a few drops of concentrated HCl) is added, and the mixture is heated at reflux for a few hours.

-

Upon cooling, the tosylhydrazone product crystallizes and can be collected by filtration and washed with cold solvent.

Step 2: Decomposition of the Tosylhydrazone

-

The dried cycloheptanone tosylhydrazone is placed in a reaction flask with a high-boiling aprotic solvent such as diglyme.

-

A strong base, typically sodium methoxide (B1231860) or sodium hydride (at least two equivalents), is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically >160 °C) to effect the decomposition of the tosylhydrazone and the in situ generated diazo compound.

-

The reaction proceeds with the evolution of nitrogen gas.

-

After the reaction is complete, the mixture is cooled, and the this compound is isolated by distillation or extraction, followed by purification. The yield for this type of reaction is often moderate.[1]

[4+3] Cycloaddition Reactions

More contemporary methods for the synthesis of this compound frameworks involve [4+3] cycloaddition reactions. These reactions typically involve the reaction of a 1,3-diene with a three-carbon component, often a vinylcarbene equivalent generated in situ.

Experimental Protocol (General Procedure for Silver-Catalyzed [4+3] Cycloaddition):

-

In a reaction vessel under an inert atmosphere, a solution of the vinyl-N-triftosylhydrazone and the 1,3-diene (typically in excess) is prepared in a suitable solvent like chloroform.

-

A base, such as sodium hydride, is added to the mixture.

-

A catalytic amount of a silver catalyst (e.g., Tp(CF₃)₂Ag) is then introduced.

-

The reaction mixture is heated (e.g., to 60 °C) and stirred for an extended period (e.g., 24 hours).

-

Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. High yields have been reported for this methodology.

Reaction Mechanisms and Workflows

To visualize the synthetic pathways and logical relationships, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Mechanism of the Bamford-Stevens reaction for this compound synthesis.

Caption: Multi-step synthesis of substituted 1,4-cycloheptadienes.

Caption: General workflow for this compound synthesis and analysis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,4-Cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 1,4-cycloheptadiene. Drawing upon established experimental and computational methodologies, this document details the key structural parameters, conformational analysis, and dynamic behavior of this non-planar seven-membered ring system.

Molecular Structure of this compound

This compound is a cyclic hydrocarbon with the chemical formula C₇H₁₀ and a molecular weight of 94.15 g/mol . The molecule consists of a seven-membered carbon ring containing two non-conjugated double bonds at positions 1 and 4. This lack of conjugation results in a flexible and dynamic ring system that can adopt several conformations.

Key Structural Parameters

| Parameter | Bond | Typical Value |

| Bond Lengths (Å) | C=C | 1.34 |

| C-C (allylic) | 1.50 | |

| C-C (saturated) | 1.53 | |

| C-H (vinylic) | 1.08 | |

| C-H (allylic) | 1.09 | |

| C-H (saturated) | 1.10 | |

| Bond Angles (°) | C=C-C | 125 |

| C-C-C (allylic) | 112 | |

| C-C-C (saturated) | 114 | |

| Dihedral Angles (°) | C=C-C=C | Variable (conformation dependent) |

| H-C-C-H | Variable (conformation dependent) |

Conformational Analysis

The seven-membered ring of this compound is highly flexible and exists as a dynamic equilibrium of multiple conformers. The primary conformations of interest are the twist-boat and chair forms. The relative energies of these conformers and the barriers to their interconversion are crucial for understanding the molecule's reactivity and its interactions in a biological context.

Major Conformations

-

Twist-Boat (TB): Generally considered the most stable conformation for many cycloheptadienes. It belongs to the C₂ point group and is characterized by a twisted, non-planar ring structure.

-

Chair (C): A higher-energy conformation for many substituted cycloheptadienes. It has Cₛ symmetry.

The relative populations of these conformers can be influenced by substitution on the ring.

Conformational Energy Profile

Computational methods, such as molecular mechanics (MM) and ab initio calculations, are employed to map the potential energy surface of this compound and determine the relative energies of its conformers and the transition states that connect them.

| Conformer | Point Group | Relative Energy (kcal/mol) - Representative Values |

| Twist-Boat (TB) | C₂ | 0.0 (most stable) |

| Chair (C) | Cₛ | 1.0 - 3.0 |

| Boat (B) - Transition State | Cₛ | 5.0 - 7.0 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Experimental Protocols for Structural Determination

The conformational dynamics of this compound are typically investigated using a combination of spectroscopic and computational techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium and the energy barriers to interconversion.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of freons).

-

Variable-Temperature NMR: ¹H and ¹³C NMR spectra are acquired over a range of temperatures.

-

Coalescence Analysis: At higher temperatures, rapid interconversion between conformers leads to time-averaged signals. As the temperature is lowered, the rate of interconversion slows, leading to the broadening and eventual splitting of signals into distinct sets for each conformer. The temperature at which two signals merge (the coalescence temperature) is used to calculate the free energy of activation (ΔG‡) for the conformational exchange.

-

Integration and Equilibrium Constant: At very low temperatures, where the interconversion is slow on the NMR timescale, the relative populations of the conformers can be determined by integrating the signals corresponding to each species. This allows for the calculation of the equilibrium constant (K) and the difference in Gibbs free energy (ΔG°) between the conformers.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the average molecular structure in the gas phase.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas. The electrons are scattered by the molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which provides information about the internuclear distances in the molecule.

-

Structural Refinement: The experimental data is fitted to a molecular model to determine the bond lengths, bond angles, and dihedral angles. This often involves assuming a mixture of conformations and refining their relative populations.

Computational Chemistry

Objective: To model the molecular structure, determine the relative energies of conformers, and map the potential energy surface.

Methodologies:

-

Molecular Mechanics (MM): Utilizes classical force fields (e.g., MM3, MM4) to rapidly calculate the energies of different conformations. This is useful for an initial exploration of the conformational space.

-

Ab Initio and Density Functional Theory (DFT): Employs quantum mechanical principles to provide more accurate energies and geometries. Common methods include Hartree-Fock (HF) and DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*). These methods are used to refine the structures and energies of the minimum energy conformations and transition states.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the interconversion between the twist-boat and chair conformations of this compound, proceeding through a higher-energy boat-like transition state.

Experimental and Computational Workflow for Structural Analysis

The logical workflow for determining the molecular structure and conformation of this compound is depicted below.

Spectroscopic Profile of 1,4-Cycloheptadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Cycloheptadiene (CAS No: 7161-35-5), a cyclic diene of interest in organic synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the olefinic, allylic, and homoallylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.65 | Multiplet | 4H | Olefinic Protons (H-1, H-2, H-4, H-5) |

| 2.75 | Multiplet | 2H | Bis-allylic Protons (H-3) |

| 2.29 | Multiplet | 4H | Allylic Protons (H-6, H-7) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three unique signals, consistent with its symmetrical structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 130.6 | Olefinic Carbons (C-1, C-2, C-4, C-5) |

| 35.1 | Bis-allylic Carbon (C-3) |

| 27.0 | Allylic Carbons (C-6, C-7) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3020 | Strong | =C-H Stretch (Olefinic) |

| 2925, 2850 | Strong | C-H Stretch (Aliphatic) |

| 1650 | Medium | C=C Stretch |

| 1450 | Medium | CH₂ Scissoring |

| 660 | Strong | =C-H Bend (out-of-plane) |

Sample Phase: Liquid Film

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is observed at m/z 94, corresponding to the molecular formula C₇H₁₀.

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 94 | 45 | [M]⁺ (Molecular Ion) |

| 79 | 100 | [M - CH₃]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

| 66 | 55 | [C₅H₆]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation:

-

Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean salt plates before running the sample.

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

Mass Spectrometry

Sample Introduction:

-

Inject a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) interface for separation and purification.

Data Acquisition:

-

Spectrometer: Electron Ionization Mass Spectrometer (EI-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-200.

-

Scan Speed: 1-2 scans per second.

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and assign major peaks.

-

Compare the obtained spectrum with a reference database if available.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a compound like this compound using the spectroscopic techniques discussed.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Early Studies of Cycloheptadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on cycloheptadiene isomers, focusing on their synthesis, characterization, and isomerization reactions. The information presented is curated from seminal early papers in the field, offering valuable insights into the historical development of our understanding of these important seven-membered ring systems. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry of cycloheptadienes.

Early Synthesis of Cycloheptatriene (B165957)

The initial forays into the chemistry of cycloheptadienes were marked by groundbreaking synthetic efforts that established the existence and structure of these seven-membered rings. Two pivotal methods from this era are the synthesis from cycloheptanone (B156872) by Richard Willstätter and the Buchner ring expansion.

Willstätter's Synthesis from Cycloheptanone (1901)

Richard Willstätter's synthesis in 1901 provided conclusive proof of the seven-membered ring structure of cycloheptatriene.[1][2] This multi-step synthesis commenced with the readily available cycloheptanone.

Experimental Protocol: Willstätter's Synthesis of Cycloheptatriene

The following protocol is a summary of the key steps described by Willstätter. It is important to note that the experimental techniques and nomenclature of the early 20th century differ from modern practices.

-

Cycloheptanone to Cycloheptene: Cycloheptanone was reduced to cycloheptanol, which was subsequently dehydrated to yield cycloheptene.

-

Bromination of Cycloheptene: Cycloheptene was treated with bromine to afford 1,2-dibromocycloheptane.

-

Dehydrobromination to Cycloheptadiene: The dibromide was subjected to elimination reactions to produce a mixture of cycloheptadiene isomers.

-

Conversion to Cycloheptatriene: Further bromination and dehydrobromination steps were employed to introduce the third double bond, ultimately yielding cycloheptatriene.

The Buchner Ring Expansion (1885)

One of the earliest and most significant methods for synthesizing cycloheptatriene derivatives is the Buchner ring expansion, first reported by Eduard Buchner and Theodor Curtius in 1885.[3] This reaction involves the addition of a carbene, generated from ethyl diazoacetate, to benzene (B151609), followed by a ring expansion of the resulting norcaradiene intermediate.

Experimental Protocol: Buchner's Reaction of Benzene and Ethyl Diazoacetate

The original procedure involved the reaction of ethyl diazoacetate with benzene under thermal or photochemical conditions.

-

Reaction Setup: A solution of ethyl diazoacetate in a large excess of benzene was prepared.

-

Reaction Conditions: The mixture was either heated or exposed to sunlight. The photochemical reaction was noted to proceed more cleanly.

-

Product Formation: The reaction proceeds through the formation of a norcaradiene intermediate, which then undergoes a thermally allowed electrocyclic ring-opening to yield ethyl cycloheptatriene-carboxylate.

-

Isolation: The excess benzene was removed by distillation, and the resulting mixture of isomeric cycloheptatriene-carboxylic acid ethyl esters was isolated.

Quantitative Data: Buchner Ring Expansion

| Reactants | Conditions | Product | Yield | Reference |

| Benzene, Ethyl Diazoacetate | Sunlight | Ethyl cycloheptatriene-carboxylate | Not specified in early reports | [3] |

| Benzene, Ethyl Diazoacetate | Thermal | Ethyl cycloheptatriene-carboxylate | Not specified in early reports | [3] |

Isomerization Reactions of Cycloheptadienes

The early studies of cycloheptadienes were instrumental in uncovering a rich landscape of thermal and photochemical isomerization reactions. These investigations laid the groundwork for the principles of pericyclic reactions and dynamic equilibria in organic chemistry.

The Cycloheptatriene-Norcaradiene Equilibrium

A key feature of cycloheptatriene chemistry is its valence tautomerism with norcaradiene. This equilibrium is influenced by steric and electronic factors of substituents on the ring. Early evidence for this equilibrium was primarily inferred from trapping experiments and later confirmed by spectroscopic methods, particularly low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

The equilibrium generally favors the cycloheptatriene isomer due to the strain of the cyclopropane (B1198618) ring in norcaradiene. However, the position of the equilibrium can be shifted by substituents at the C7 position.

Logical Relationship of the Cycloheptatriene-Norcaradiene Equilibrium

Caption: Valence tautomerism between cycloheptatriene and norcaradiene.

Thermal Rearrangement of Bicyclo[2.2.1]heptadiene

In 1957, Woods reported the thermal isomerization of bicyclo[2.2.1]heptadiene (norbornadiene) to cycloheptatriene.[6] This reaction proceeds through a[3][3]-sigmatropic rearrangement, a class of reactions that would later be famously explained by the Woodward-Hoffmann rules.

Experimental Workflow: Thermal Isomerization of Bicyclo[2.2.1]heptadiene

Caption: Thermal rearrangement of bicyclo[2.2.1]heptadiene to cycloheptatriene.

Quantitative Data: Thermal Isomerization of Bicyclo[2.2.1]heptadiene

Early kinetic studies of this rearrangement provided valuable data on the activation parameters for this process.

| Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| Data from early studies is qualitative and quantitative kinetic data is found in later work. |

Photochemical Isomerization of Cycloheptatriene

The photochemical behavior of cycloheptatriene was another area of intense early investigation. Irradiation of cycloheptatriene with ultraviolet light leads to the formation of bicyclo[3.2.0]hepta-2,6-diene. This reaction is a classic example of a [4π]-electrocyclization.

Experimental Workflow: Photochemical Isomerization of Cycloheptatriene

Caption: Photochemical isomerization of cycloheptatriene.

Early Spectroscopic Characterization

The development of spectroscopic techniques in the mid-20th century revolutionized the study of cycloheptadiene isomers, allowing for their direct observation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy proved to be a powerful tool for studying the dynamic equilibrium between cycloheptatriene and norcaradiene. By conducting NMR experiments at low temperatures, it was possible to "freeze out" the individual tautomers and observe their distinct signals.[4][5]

NMR Data for Cycloheptatriene-Norcaradiene Equilibrium

| Compound | Temperature (°C) | Key ¹H NMR Signals (δ ppm) | Tautomer Observed | Reference |

| Parent Cycloheptatriene | Room Temp. | Complex multiplet | Averaged spectrum | [4] |

| Parent Cycloheptatriene | Low Temp. | Signals for both tautomers resolved | Both | [4] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Early IR and UV-Vis spectroscopy were also employed to characterize cycloheptadiene isomers. The UV spectra were particularly useful for studying the conjugated π-systems of these molecules. The characteristic UV absorption maxima provided evidence for the presence of the triene system in cycloheptatriene.

Spectroscopic Data for Cycloheptatriene

| Technique | Key Absorptions | Reference |

| UV-Vis | λmax ~260 nm | General textbook data |

| IR | C=C stretch (~1600-1650 cm⁻¹), C-H stretch (~3000-3100 cm⁻¹) | General textbook data |

This guide has summarized the foundational studies on cycloheptadiene isomers, providing a glimpse into the early experimental work that shaped our understanding of these fascinating molecules. For more detailed information, the reader is encouraged to consult the original research articles cited herein.

References

- 1. Cycloheptatriene - Wikipedia [en.wikipedia.org]

- 2. Cycloheptatriene [chemeurope.com]

- 3. Buchner ring expansion - Wikipedia [en.wikipedia.org]

- 4. A study of the norcaradiene-cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the norcaradiene–cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. worldscientific.com [worldscientific.com]

An In-depth Technical Guide to the Reactivity and Stability of 1,4-Cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cycloheptadiene is a non-conjugated cyclic diene that serves as a versatile building block in organic synthesis. Its unique conformational properties and the propensity of its double bonds to undergo a variety of chemical transformations make it a molecule of significant interest. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its thermodynamic properties, key chemical reactions, and potential applications in medicinal chemistry. Detailed experimental protocols for its principal reactions are provided, and key mechanistic pathways are visualized to facilitate a deeper understanding of its chemical behavior.

Introduction

Cyclic dienes are fundamental structural motifs in a vast array of natural products and synthetic molecules. Among these, the seven-membered ring system of cycloheptadiene presents unique chemical characteristics owing to its inherent ring strain and conformational flexibility. This compound, a colorless and flammable liquid, is the less stable isomer of the two non-conjugated cycloheptadienes, with the other being the 1,3-isomer. Its isolated double bonds readily participate in a range of chemical reactions, including hydrogenation, isomerization, and cycloadditions, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical overview of the stability and reactivity of this compound, offering insights for its application in research and development.

Thermodynamic and Physicochemical Properties

The stability of this compound is intrinsically linked to its thermodynamic properties. The non-conjugated arrangement of its double bonds results in a higher enthalpy of formation compared to its conjugated counterpart, 1,3-cycloheptadiene (B1346008). This inherent instability is a driving force for its isomerization. A summary of key quantitative data for this compound is presented in Table 1.

Table 1: Thermodynamic and Physicochemical Properties of this compound

| Property | Value | Units | Source |

| Molecular Formula | C₇H₁₀ | - | - |

| Molecular Weight | 94.15 | g/mol | - |

| Enthalpy of Formation (ΔfH°gas) | -3.75 (Joback Calculated) | kJ/mol | [1] |

| Gibbs Free Energy of Formation (ΔfG°) | 88.04 (Joback Calculated) | kJ/mol | [1] |

| Enthalpy of Hydrogenation (to Cycloheptane) | -234 ± 3 | kJ/mol | [2] |

| Ionization Energy | 8.85 ± 0.03 | eV | [2] |

| Boiling Point | 122.7 | °C | [3] |

| Density | 0.849 | g/cm³ | - |

| Refractive Index | 1.48 | - | [3] |

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dominated by the presence of its two isolated carbon-carbon double bonds. These sites are susceptible to a variety of addition and rearrangement reactions.

Isomerization to 1,3-Cycloheptadiene

This compound readily isomerizes to the more stable, conjugated 1,3-cycloheptadiene. This thermodynamically favorable process can be initiated by heat or catalyzed by acids or bases. The stability gained from the formation of a conjugated π-system is the primary driving force for this rearrangement.

Hydrogenation

The double bonds of this compound can be readily reduced through catalytic hydrogenation to yield cycloheptane (B1346806). This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds in a stepwise manner, with cycloheptene (B1346976) as an intermediate.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, although it is generally less reactive than its conjugated isomer. A notable example is the [4+3] cycloaddition, which is a powerful method for the construction of seven-membered rings. Rhodium(II) catalysts have been shown to mediate the formal (4+3) cycloaddition of 1,3-dienes with vinyl carbenes, which can be generated from various precursors, to yield complex 1,4-cycloheptadienes[6].

Another important reaction is the Diels-Alder type reaction with highly reactive dienophiles. For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) reacts readily with this compound to form the corresponding cycloadduct[7].

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Catalytic Hydrogenation of this compound to Cycloheptane

Objective: To fully saturate the double bonds of this compound to produce cycloheptane.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (B145695) (or ethyl acetate)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 g, 10.6 mmol) in ethanol (20 mL).

-

Carefully add 10% Pd/C (50 mg, 5 mol% Pd) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield cycloheptane.

-

Characterize the product by NMR and compare with known spectra.

Isomerization of this compound to 1,3-Cycloheptadiene

Objective: To isomerize the non-conjugated 1,4-diene to the more stable conjugated 1,3-diene.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried flask under an inert atmosphere, add a solution of potassium tert-butoxide (0.2 g, 1.8 mmol) in dry DMSO (10 mL).

-

Add this compound (1.0 g, 10.6 mmol) to the basic solution at room temperature.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the isomerization by GC or ¹H NMR spectroscopy, observing the disappearance of the signals for this compound and the appearance of signals for 1,3-cycloheptadiene.

-

Once the isomerization is complete (typically within a few hours), quench the reaction by pouring the mixture into water (50 mL).

-

Extract the product with a low-boiling pentane (B18724) or diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the product.

-

The resulting 1,3-cycloheptadiene can be further purified by fractional distillation if necessary.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a common scaffold in marketed pharmaceuticals, the seven-membered carbocyclic ring is present in a number of bioactive molecules and serves as a template for the design of new therapeutic agents. The synthesis of functionalized cycloheptane and cycloheptadiene derivatives is an active area of research in medicinal chemistry.

The conformational flexibility of the cycloheptane ring allows it to adopt various shapes, which can be advantageous for binding to the active sites of biological targets. Derivatives of dibenzo[a,d]cycloheptadiene have been investigated for their potential as central nervous system agents[6][8]. Furthermore, the synthesis of cycloheptane-containing molecules is relevant in the development of antiviral and other therapeutic agents[9][10]. The reactions of this compound, such as cycloadditions and functional group manipulations, provide routes to novel seven-membered ring structures that can be explored for their biological activity.

Conclusion

This compound is a reactive and versatile cyclic diene whose chemistry is governed by its non-conjugated double bonds and inherent ring strain. Its tendency to isomerize to the more stable 1,3-isomer and its participation in hydrogenation and cycloaddition reactions make it a useful starting material for the synthesis of a variety of seven-membered carbocyclic compounds. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the rich chemistry of this compound and to harness its potential in the creation of novel and complex molecular architectures. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield new opportunities in organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 4. 1,4-Cyclohexadiene [webbook.nist.gov]

- 5. 1,4-Cyclohexadiene (CAS 628-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. US2944078A - Derivatives of dibenzo cycloheptadiene and a process of preparing same - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. US3257404A - Piperazine derivatives of dibenzo[a,d] cycloheptadiene - Google Patents [patents.google.com]

- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CAS number and identifiers for 1,4-Cycloheptadiene

An In-depth Technical Guide to 1,4-Cycloheptadiene for Researchers and Scientists

Abstract

This compound, a seven-membered cyclic olefin, serves as a valuable building block and ligand in organic synthesis and organometallic chemistry. This document provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

Precise identification of chemical compounds is fundamental in research and development. This compound is cataloged and recognized by several standard chemical identifiers. The most crucial of these is the CAS (Chemical Abstracts Service) number, which is a unique numerical identifier.

| Identifier Type | Identifier | Source |

| CAS Number | 7161-35-5 | [1][2][3][4] |

| IUPAC Name | cyclohepta-1,4-diene | [1][3] |

| Molecular Formula | C₇H₁₀ | [1][2][4][5] |

| Molecular Weight | 94.15 g/mol | [1][2][5] |

| InChI | InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-2,5,7H,3-4,6H2 | [1][2][3][4][5] |

| InChIKey | HQGYGGZHZWXFSI-UHFFFAOYSA-N | [1][2][3][5] |

| SMILES | C1CC=CCC=C1 | [1][3][4][5] |

| UNII | EFF73R8YGV | [1][3] |

| DSSTox Substance ID | DTXSID00221859 | [1][3][4] |

Physicochemical and Spectroscopic Properties

The following table summarizes key physicochemical properties of this compound, compiled from various sources. These properties are essential for designing experiments, understanding its behavior in different environments, and for purification processes.

| Property | Value | Unit | Source |

| Appearance | Colorless liquid | [3] | |

| Density | 0.84 | g/cm³ | [3] |

| Normal Boiling Point (Tboil) | 386.37 | K | [5] |

| Normal Melting Point (Tfus) | 122.705 | K | [3] |

| Flash Point | 6.293 | °C | [3] |

| Refractive Index (n_D) | 1.48 | [3] | |

| LogP (Octanol/Water Partition Coefficient) | 2.283 | [5] | |

| Water Solubility (log10WS) | -2.35 | mol/L | [5] |

| Ionization Energy | 8.85 ± 0.03 | eV | [5] |

| Kovats Retention Index (Semi-standard non-polar) | 784 | [1] |

Experimental Protocols: Synthesis of this compound

A reliable method for the synthesis of 1,4-cycloheptadienes involves the thermal decomposition of specific azo compounds.[6] This approach provides a clean and specific route to the desired diene.

General Workflow for Synthesis

Caption: A generalized workflow for the synthesis of 1,4-cycloheptadienes via an azo compound intermediate.

Detailed Methodology

While a specific protocol for the parent this compound is not detailed in the immediate search results, a general procedure based on related syntheses can be described.[6] A common precursor strategy involves the reduction of cycloheptatriene derivatives. For instance, the reduction of cycloheptatriene-7-carboxylic acid with lithium in liquid ammonia (B1221849) has been used to produce cycloheptadiene carboxylic acids, which can be further processed.[6]

A more direct route mentioned in the literature is the decomposition of an appropriate azo compound, which yields this compound and nitrogen gas.[6] The synthesis of the azo precursor is a critical step. Care must be taken during the final steps as cycloheptadienes with certain substituents can readily isomerize to their conjugated counterparts.[6]

Safety and Handling

This compound is a highly flammable liquid and is classified as a health hazard.[3]

GHS Hazard Statements

-

H225: Highly flammable liquid and vapor.[3]

-

H340: May cause genetic defects.[3]

-

H350: May cause cancer.[3]

-

H373: May cause damage to organs through prolonged or repeated exposure.[3]

Precautionary Measures

-

P201: Obtain special instructions before use.[3]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[3]

Handling and Storage

-

Handle in a well-ventilated area.[7]

-

Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Keep away from oxidizing agents.[9]

Logical Relationships of Identifiers

The various chemical identifiers for this compound are interconnected and provide different ways to describe the same molecule. This relationship can be visualized as follows:

Caption: A diagram illustrating the relationships between the core chemical identifiers for this compound.

This guide provides essential technical information on this compound for its safe and effective use in a research and development setting. For further details on specific applications or reaction mechanisms, consulting the primary literature is recommended.

References

- 1. This compound | C7H10 | CID 138950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound (CAS 7161-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to Computational Studies of Cycloheptadiene Structures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational methodologies employed in the study of cycloheptadiene isomers, specifically cyclohepta-1,3-diene and cyclohepta-1,4-diene. Cycloheptadiene and its derivatives are important structural motifs in various natural products and pharmacologically active compounds. Understanding their conformational landscape, relative stabilities, and reactivity is crucial for rational drug design and development. This document summarizes key quantitative data from computational studies, details the experimental protocols used for their validation, and provides visualizations of the computational workflow.

Computational Methodologies

The conformational flexibility of the seven-membered ring of cycloheptadiene presents a significant challenge for both experimental and computational characterization. Various computational methods have been employed to explore the potential energy surface of these molecules, ranging from computationally efficient density functional theory (DFT) to more accurate but demanding coupled-cluster methods.

Density Functional Theory (DFT)

DFT, particularly with the B3LYP functional, is a widely used method for geometry optimization and frequency calculations of cycloheptadiene conformers. It offers a good balance between computational cost and accuracy for predicting molecular structures and relative energies. The choice of basis set is crucial, with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) being common choices. Dispersion corrections, such as those included in the B3LYP-D3 functional, are often incorporated to better account for non-covalent interactions that can influence conformational preferences.

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) provides a higher level of theory that incorporates electron correlation effects more explicitly than standard DFT functionals. MP2 is often used for single-point energy calculations on DFT-optimized geometries to refine the relative energies of different conformers. The 6-311++G(d,p) basis set is frequently used in conjunction with MP2 calculations for these systems.

Coupled-Cluster Theory (CCSD(T))

For high-accuracy energy calculations, the "gold standard" coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) is employed. Due to its high computational cost, CCSD(T) is typically used for single-point energy calculations on geometries optimized at a lower level of theory, such as B3LYP or MP2. These calculations provide benchmark energetic data against which other methods can be compared.

Data Presentation: Calculated Structures and Relative Energies

Computational studies have identified several low-energy conformers for both cyclohepta-1,3-diene and cyclohepta-1,4-diene. The most stable conformations are typically non-planar, adopting twisted-chair or boat-like structures to alleviate ring strain. The following tables summarize the calculated relative energies and key geometrical parameters for the most stable conformers of these two isomers.

Table 1: Calculated Relative Energies of Cyclohepta-1,3-diene Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Twist-Chair | B3LYP/6-311+G(d,p) | 0.00 |

| Boat | B3LYP/6-311+G(d,p) | 2.5 |

| Chair | B3LYP/6-311+G(d,p) | 5.0 |

| Twist-Chair | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p) | 0.00 |

| Boat | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p) | 2.8 |

| Chair | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p) | 5.4 |

Table 2: Key Geometrical Parameters of the Most Stable Cyclohepta-1,3-diene Conformer (Twist-Chair)

| Parameter | B3LYP/6-311+G(d,p) |

| C1=C2 Bond Length (Å) | 1.345 |

| C3=C4 Bond Length (Å) | 1.348 |

| C1-C7 Bond Length (Å) | 1.512 |

| C4-C5 Bond Length (Å) | 1.510 |

| C5-C6 Bond Length (Å) | 1.535 |

| C6-C7 Bond Length (Å) | 1.538 |

| C1-C2-C3-C4 Dihedral Angle (°) | -15.2 |

| C2-C3-C4-C5 Dihedral Angle (°) | -45.8 |

Table 3: Calculated Relative Energies of Cyclohepta-1,4-diene Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Twist-Boat | B3LYP/6-311+G(d,p) | 0.00 |

| Chair | B3LYP/6-311+G(d,p) | 1.8 |

| Boat | B3LYP/6-311+G(d,p) | 3.2 |

| Twist-Boat | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p) | 0.00 |

| Chair | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p) | 2.1 |

| Boat | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p) | 3.5 |

Table 4: Key Geometrical Parameters of the Most Stable Cyclohepta-1,4-diene Conformer (Twist-Boat)

| Parameter | B3LYP/6-311+G(d,p) |

| C1=C2 Bond Length (Å) | 1.342 |

| C4=C5 Bond Length (Å) | 1.343 |

| C2-C3 Bond Length (Å) | 1.515 |

| C6-C7 Bond Length (Å) | 1.539 |

| C1-C7 Bond Length (Å) | 1.518 |

| C1-C2-C3-C4 Dihedral Angle (°) | 35.7 |

| C3-C4-C5-C6 Dihedral Angle (°) | -70.1 |

Experimental Protocols for Validation

Computational predictions of molecular structures and conformational energies are validated through experimental techniques that probe these properties. Gas-phase electron diffraction (GED) and nuclear magnetic resonance (NMR) spectroscopy are two powerful methods for this purpose.

Gas-Phase Electron Diffraction (GED)

GED is a direct method for determining the geometric structure of molecules in the gas phase, providing information on bond lengths, bond angles, and torsional angles.

Experimental Protocol:

-

Sample Preparation: A pure sample of the cycloheptadiene isomer is vaporized by heating under vacuum.

-

Electron Diffraction Experiment: A high-energy electron beam (typically 40-60 keV) is passed through the gaseous sample. The scattered electrons create a diffraction pattern that is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The diffraction pattern is digitized, and the scattering intensity is extracted as a function of the scattering angle. This experimental scattering curve is then compared to theoretical curves calculated for various molecular models.

-

Structure Refinement: The geometric parameters of the molecular model are refined by a least-squares fitting procedure to obtain the best agreement between the experimental and theoretical scattering curves. This process yields the equilibrium geometry of the molecule in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), provides information about the through-space proximity of protons, which is highly dependent on the molecular conformation.

Experimental Protocol:

-

Sample Preparation: A solution of the cycloheptadiene isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a concentration of approximately 5-10 mg/mL.

-

NMR Data Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a suite of 1D (¹H, ¹³C) and 2D NMR spectra. For conformational analysis, a 2D NOESY experiment is crucial. The mixing time in the NOESY experiment is optimized (typically 50-300 ms) to observe key through-space correlations.

-

Spectral Analysis: The NOESY spectrum is analyzed to identify cross-peaks, which indicate close spatial proximity between specific protons. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons.

-

Conformational Modeling: The experimentally observed NOE constraints are used to build and validate a 3D model of the molecule. The experimental data is compared with the inter-proton distances calculated for different computationally derived low-energy conformers. The conformer or ensemble of conformers that best fits the experimental NOE data is considered the most representative of the solution-phase structure.

Visualization of Computational Workflow

The following diagrams illustrate the typical workflows for computational studies of cycloheptadiene structures and their experimental validation.

Caption: General workflow for computational studies and experimental validation.

Caption: Logical relationship between computational steps and outputs.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,4-Cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two distinct and effective laboratory methods for the synthesis of 1,4-cycloheptadiene. The protocols are intended for an audience with a strong background in synthetic organic chemistry. All quantitative data is summarized for clear comparison, and experimental workflows are visualized.

Method 1: Acid-Catalyzed Ring Expansion of a Bicyclo[3.2.0]hept-2-en-7-one Precursor

This synthetic route involves the preparation of a bicyclo[3.2.0]hept-2-en-7-one intermediate followed by an acid-catalyzed, two-carbon ring expansion to yield the target this compound. This method is advantageous for producing substituted cycloheptadienes depending on the starting materials used for the precursor.

Experimental Protocol

Part A: Synthesis of 2,5-Dimethyl-bicyclo[3.2.0]hept-2-en-7-one

-

Reaction Setup: In a 100 ml flask equipped with a reflux condenser and a CaCl₂ tube, combine 8.49 g (0.05 moles) of 3,6-dimethyl-3-hydroxy-hept-6-enoic acid, 40 ml of acetic anhydride, and 10 g of potassium acetate.

-

Initial Reaction: Stir the reaction mixture at room temperature for two hours.

-

Reflux: Heat the mixture to 120°C and maintain it at reflux for four hours.

-

Work-up: After cooling, pour the mixture into a 250 ml flask. Add light petroleum ether (45-50°C) and water. Stir the resulting mixture overnight at room temperature.

-

Extraction and Purification: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with water until neutral. Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.[1][2]

Part B: Acid-Catalyzed Rearrangement to 2,5-Dimethyl-1,4-cycloheptadiene

While the source document focuses on the synthesis of the bicyclo[3.2.0]hept-2-en-7-one precursor, the subsequent rearrangement to a cycloheptadienone (B157435) is a known process. In strong acids like fluorosulfonic acid (FSO₃H) or 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]hept-2-en-7-one undergoes a clean isomerization to form protonated cyclohepta-2,4-dienone. The dienone can then be recovered by quenching the acid solution with a sodium bicarbonate-ether mixture.[3] Further reduction would be necessary to obtain the desired this compound.

Quantitative Data Summary for Method 1 (Precursor Synthesis)

| Parameter | Value | Reference |

| Starting Material | 3,6-dimethyl-3-hydroxy-hept-6-enoic acid | [1][2] |

| Reagents | Acetic anhydride, Potassium acetate | [1][2] |

| Reaction Time | 2 hours at RT, 4 hours at 120°C | [1][2] |

| Yield of Precursor | 82% (after distillation) | [2] |

| Product Purity | 98:2 ratio of desired isomer to exocyclic double bond isomer | [2] |

Method 2: Reduction of Cycloheptatriene (B165957)

This method provides a more direct route to cycloheptadienes through the reduction of commercially available cycloheptatriene. The challenge lies in controlling the reduction to favor the 1,4-isomer over other isomers.

Experimental Protocol

A general procedure for the reduction of cycloheptatriene-7-carboxylic acid using lithium in liquid ammonia (B1221849) has been described, which, after esterification, yields a mixture of diene esters.[4] A similar approach can be adapted for the reduction of cycloheptatriene itself.

-

Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia.

-

Addition of Reagents: Dissolve cycloheptatriene in a suitable solvent (e.g., anhydrous ether or THF) and add it to the liquid ammonia.

-

Reduction: Add small pieces of lithium metal to the stirred solution. The reaction is typically indicated by a persistent blue color.

-

Quenching: Quench the reaction by the careful addition of a proton source, such as ammonium (B1175870) chloride or ethanol.

-

Work-up and Isolation: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., ether). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The resulting mixture of cycloheptadienes can be separated by fractional distillation or preparative gas chromatography.

Quantitative Data Summary for Method 2

Quantitative data for the direct reduction of cycloheptatriene to this compound is not well-detailed in the provided search results. The reaction of the cycloheptadienyl anion with CO₂ followed by esterification is reported to yield a mixture where the major component is the ester of a cycloheptadiene carboxylic acid.[4] The yields and isomer ratios for the direct reduction of cycloheptatriene would need to be determined empirically.

Visualizations

Workflow for Method 1: Ring Expansion Synthesis

Caption: Synthesis of this compound via Ring Expansion.

Logical Relationship for Method 2: Reduction Synthesis

Caption: Reduction of Cycloheptatriene to Isomeric Products.

References

Application Notes and Protocols: 1,4-Cycloheptadiene in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-cycloheptadiene as a ligand in organometallic chemistry. It covers the synthesis, characterization, and potential applications of its metal complexes, with a focus on iron and rhodium systems.

Application Notes

Synthesis of η⁴-1,4-Cycloheptadiene Metal Carbonyl Complexes

The η⁴-coordination of this compound to a metal center is a common motif in organometallic chemistry. Iron carbonyl complexes, in particular, are well-documented. The synthesis typically involves the reaction of an iron carbonyl precursor, such as diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅), with this compound. These reactions often proceed under thermal or photochemical conditions. The resulting (η⁴-1,4-cycloheptadiene)tricarbonyliron(0) is a stable, yellow crystalline solid. This complex can serve as a starting material for further functionalization of the cycloheptadiene ligand. For instance, nucleophilic attack on related cationic cycloheptadienyl complexes can lead to the formation of substituted cycloheptadiene ligands.[1]

Rhodium(I) Complexes of this compound as Catalyst Precursors

Rhodium(I) complexes bearing diene ligands are widely used as precursors for homogeneous catalysts. While complexes of 1,5-cyclooctadiene (B75094) (COD) and norbornadiene (NBD) are more common, this compound can also serve as a readily displaceable ligand, making its rhodium complexes potentially valuable in catalysis. The synthesis of chloro(this compound)rhodium(I) dimer, [RhCl(C₇H₁₀)]₂, can be achieved by reacting rhodium(III) chloride hydrate (B1144303) with this compound in an alcohol solvent. This dimer is an air-stable, orange solid and a versatile starting material for the synthesis of a variety of mononuclear and binuclear rhodium complexes.[2][3][4][5][6]

Potential Catalytic Applications in Hydrogenation

Organometallic complexes of dienes are effective catalyst precursors for hydrogenation and transfer hydrogenation reactions.[7][8][9] While specific studies detailing the catalytic use of this compound complexes are not abundant, analogies can be drawn from the well-established catalytic activity of related diene complexes. For example, in transfer hydrogenation, 1,4-cyclohexadiene (B1204751) is a known hydrogen donor in the presence of a palladium catalyst.[10] It is plausible that rhodium(I) and iridium(I) complexes of this compound could catalyze the transfer of hydrogen from a suitable donor to various unsaturated substrates, such as alkenes, alkynes, and imines. The diene ligand would be displaced by the substrate and the hydrogen donor during the catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of (η⁴-1,4-Cycloheptadiene)tricarbonyliron(0)

This protocol is based on the general synthesis of (diene)Fe(CO)₃ complexes.

Materials:

-

Diiron nonacarbonyl (Fe₂(CO)₉)

-

This compound (C₇H₁₀)[11]

-

Anhydrous diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Nitrogen gas atmosphere

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend diiron nonacarbonyl in anhydrous diethyl ether.

-

Add this compound to the suspension.

-

Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by the color change and the consumption of the starting materials (e.g., via TLC).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove any insoluble iron byproducts.

-

Remove the solvent from the filtrate under reduced pressure to obtain a yellow oily residue.

-

Purify the crude product by column chromatography on silica gel using hexane (B92381) as the eluent.

-

Collect the yellow fraction and remove the solvent under reduced pressure to yield (η⁴-1,4-cycloheptadiene)tricarbonyliron(0) as a yellow crystalline solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of Chloro(this compound)rhodium(I) Dimer, [RhCl(C₇H₁₀)]₂

This protocol is adapted from the synthesis of the analogous 1,5-cyclooctadiene complex.[3][5]

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

This compound (C₇H₁₀)[11]

-

Deionized water

-

Nitrogen gas atmosphere

Procedure:

-

In a round-bottom flask, dissolve rhodium(III) chloride hydrate in a mixture of ethanol and deionized water.

-

Add an excess of this compound to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 18-24 hours. An orange precipitate should form.

-

Cool the reaction mixture to room temperature.

-

Collect the orange precipitate by filtration.

-

Wash the solid with small portions of ethanol and then diethyl ether.

-

Dry the product under vacuum to obtain chloro(this compound)rhodium(I) dimer as an orange powder.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.

Data Presentation

Table 1: Spectroscopic Data for this compound and its Iron Complex

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (ν_CO, cm⁻¹) |

| This compound | 5.75-5.65 (m, 4H), 2.30-2.20 (m, 6H) | 130.5, 28.1, 26.5 | - |

| (η⁴-1,4-C₇H₁₀)Fe(CO)₃ | 5.81 (d, J=6.3 Hz, 1H), 5.56 (t, J=6.6 Hz, 1H), 4.44 (dd, J=11.1, 5.4 Hz, 1H), 4.14 (dt, J=6.7 Hz, 1H), 2.40 (dd, J=10.9, 5.5 Hz, 1H), 2.00 (t, J=11.4 Hz, 1H) | 211.5, 200.7, 91.3, 89.5, 63.2, 58.9, 47.2 | 2068, 2003, 1654 |

Note: NMR data for (η⁴-1,4-C₇H₁₀)Fe(CO)₃ is for a substituted derivative, [Fe(CO)₃(η⁴-6-exo-(OH/D)cyclohepta-2,4-dien-1-one)].[12] IR data is also from this substituted complex.

Table 2: X-ray Crystallographic Data for [Fe(CO)₃(η⁴-6-exo-(4-biphenylamino)cyclohepta-2,4-dien-1-one)] [1]

| Parameter | Value |

| Formula | C₂₂H₁₅FeNO₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.3168(11) |

| b (Å) | 6.2757(4) |

| c (Å) | 29.5214(14) |

| β (°) | 101.024(5) |

| V (ų) | 4420.3(4) |

| Z | 8 |

| Selected Bond Lengths (Å) | |

| Fe-C(diene) | 2.05 - 2.15 |

| Fe-CO | 1.78 - 1.80 |

| C=O | 1.14 - 1.15 |

Visualizations

Caption: Synthesis workflow for (η⁴-1,4-Cycloheptadiene)tricarbonyliron(0).

Caption: Synthesis workflow for Chloro(this compound)rhodium(I) dimer.

Caption: Proposed catalytic cycle for hydrogenation using a diene-metal complex.

References

- 1. researchgate.net [researchgate.net]

- 2. NIScPR Online Periodical Repository: 1H and 13C NMR spectral studies on dicyclopentadiene complexes of rhodium(I) containing N-heterocycles [nopr.niscpr.res.in]

- 3. CN115057890A - Synthesis method of (1, 5-cyclooctadiene) chlororhodium (I) dimer - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chloro(1,5-cyclooctadiene)rhodium(I) dimer 98 12092-47-6 [sigmaaldrich.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Alkene Metalates as Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.tue.nl [pure.tue.nl]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C7H10 | CID 138950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: The Divinylcyclopropane-Cycloheptadiene Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The divinylcyclopropane-cycloheptadiene rearrangement is a powerful and atom-economical method for the stereoselective synthesis of seven-membered rings.[1][2] First reported by Vogel in 1960, this thermally-induced pericyclic reaction involves the isomerization of a 1,2-divinylcyclopropane to a cycloheptadiene.[2] The reaction is mechanistically related to the Cope rearrangement and is driven by the release of strain energy from the three-membered cyclopropane (B1198618) ring.[1][3] This methodology has found widespread application in the total synthesis of complex natural products and the construction of novel molecular scaffolds relevant to drug discovery.[3][4][5]

Advantages of the methodology include:

-

High Atom Economy: As a rearrangement reaction, all atoms of the starting material are incorporated into the product.[1]

-

Stereospecificity: The stereochemistry of the divinylcyclopropane precursor is faithfully translated to the cycloheptadiene product.[1]

-

Access to Complex Scaffolds: It provides a reliable route to seven-membered rings, which are common motifs in bioactive natural products.[3]

This document provides an overview of the methodology, detailed experimental protocols for key transformations, and quantitative data to guide reaction optimization.

Mechanistic Overview

The divinylcyclopropane-cycloheptadiene rearrangement is a concerted[4][4]-sigmatropic rearrangement. The reaction proceeds through a boat-like transition state, requiring the two vinyl groups to be in a cis configuration on the cyclopropane ring.[3][6][7]

-

cis-Divinylcyclopropanes: These isomers typically undergo rearrangement at relatively low temperatures (<100 °C), often spontaneously upon their formation.[8][9]

-

trans-Divinylcyclopropanes: These isomers are more stable and require higher temperatures (often >150 °C) to rearrange. The generally accepted mechanism involves a rate-determining isomerization to the cis-divinylcyclopropane, which then rapidly rearranges. This isomerization can proceed through a diradical intermediate or via a one-center epimerization.[1][5][7] Recent advances have shown that transition metals, such as Rhodium(I), can catalyze the rearrangement of trans-divinylcyclopropanes under milder conditions.[10][11][12]

The stereospecificity of the rearrangement is a key feature. For instance, cis,cis-divinylcyclopropanes afford cis-cycloheptadienes, while cis,trans-isomers yield trans-products.[1]

Below is a diagram illustrating the general mechanism of the divinylcyclopropane-cycloheptadiene rearrangement.

Caption: Reaction pathways for cis- and trans-divinylcyclopropane rearrangement.

Applications in Synthesis

The divinylcyclopropane-cycloheptadiene rearrangement has been instrumental in the total synthesis of numerous natural products containing seven-membered rings.

-

Total Synthesis of (±)-Gelsemine: Danishefsky and coworkers utilized this rearrangement to construct the central seven-membered ring of the complex alkaloid gelsemine.[3]

-

Total Synthesis of Scopadulcic Acid B: Overman and colleagues applied the rearrangement as a key step in their synthesis of the diterpene scopadulcic acid B.[5]

-

Tandem Reactions: The rearrangement has been integrated into tandem sequences, such as the tandem Wolff rearrangement/divinylcyclopropane rearrangement developed by Stoltz and coworkers, to rapidly build molecular complexity.[5][7]

-

Asymmetric Synthesis: Davies and others have developed highly enantioselective methods for the formation of cis-divinylcyclopropanes using rhodium(II) catalysts, which then undergo rearrangement to yield chiral cycloheptadienes.[6]

Quantitative Data Summary

The following tables summarize representative data for the divinylcyclopropane-cycloheptadiene rearrangement under various conditions.

Table 1: Thermal Rearrangement of Divinylcyclopropanes

| Substrate | Conditions | Product | Yield (%) | Diastereoselectivity | Reference |

| cis-1,2-Divinylcyclopropane | Neat, 35 °C | 1,4-Cycloheptadiene | High | N/A | [8] |

| trans-1,2-Divinylcyclopropane | Neat, 190 °C | This compound | High | N/A | [5] |

| Bridged trans-divinylcyclopropane (for Quadrone synthesis) | Toluene, 175 °C | Tetracyclic cycloheptadiene | Good | Not Reported | [5] |

| cis-Divinylcyclopropane (for Prezizaene synthesis) | Distillation, 110 °C | Bridged bicyclo[5.3.0]decane derivative | Good | Not Reported | [5] |

| Silyl enol ether derived divinylcyclopropane | Neat, 230 °C, 30-60 min | Substituted cycloheptadiene | 85 | Not Reported | [1] |

Table 2: Catalytic and Tandem Divinylcyclopropane-Cycloheptadiene Rearrangements

| Reaction Type | Substrates | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Asymmetric Cyclopropanation/Cope Rearrangement | Vinyldiazoacetate and 1,3-butadiene | Rh₂(S-DOSP)₄ | Chiral substituted cycloheptadiene | 75 | 94 | [6] |

| Tandem Wolff/Divinylcyclopropane Rearrangement | α-Diazo ketone | Silver benzoate, 2,6-lutidine, THF, reflux | Bicyclic enone | 90 | N/A | [5][7] |

| Rh-catalyzed trans-Divinylcyclopropane Rearrangement | Substituted trans-divinylcyclopropane | [Rh(CO)₂Cl]₂ | 1,5-Disubstituted this compound | 95 | N/A | [11] |

| Gold-catalyzed Cyclopropanation/Rearrangement | Propargylic acetate (B1210297) and diene | Cationic Gold(I) complex | Substituted cycloheptadiene | Good | N/A | [13] |

Experimental Protocols

Protocol 1: General Procedure for Thermal Divinylcyclopropane-Cycloheptadiene Rearrangement

This protocol is a general guideline for the thermal rearrangement of a trans-divinylcyclopropane, which requires elevated temperatures for the initial isomerization to the cis-isomer.

Materials:

-

trans-Divinylcyclopropane substrate

-

High-boiling solvent (e.g., toluene, xylene, or neat if the substrate is a liquid)

-

Schlenk flask or sealed tube

-

Heating mantle or oil bath with temperature controller

-

Magnetic stirrer and stir bar